Cas no 898764-84-6 (2',3'-Dichloro-3,3-dimethylbutyrophenone)

2',3'-Dichloro-3,3-dimethylbutyrophenone 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dichlorophenyl)-3,3-dimethylbutan-1-one
- 2',3'-DICHLORO-3,3-DIMETHYLBUTYROPHENONE
- 898764-84-6
- CS-0363324
- MFCD03841107
- AKOS013206114
- DTXSID80642407
- 2',3'-Dichloro-3,3-dimethylbutyrophenone
-
- MDL: MFCD03841107
- インチ: InChI=1S/C12H14Cl2O/c1-12(2,3)7-10(15)8-5-4-6-9(13)11(8)14/h4-6H,7H2,1-3H3
- InChIKey: VKNPIDPOXPEQKF-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)CC(=O)C1=C(C(=CC=C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 244.04200
- どういたいしつりょう: 244.0421705g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07000
- LogP: 4.61230
2',3'-Dichloro-3,3-dimethylbutyrophenone セキュリティ情報
2',3'-Dichloro-3,3-dimethylbutyrophenone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
2',3'-Dichloro-3,3-dimethylbutyrophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 203906-5g |
2',3'-dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 97% | 5g |
£1753.00 | 2022-03-01 | |
TRC | D093805-500mg |
2',3'-Dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 500mg |
$ 735.00 | 2022-06-06 | ||
Fluorochem | 203906-2g |
2',3'-dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 97% | 2g |
£847.00 | 2022-03-01 | |
TRC | D093805-250mg |
2',3'-Dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 250mg |
$ 440.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433994-1g |
1-(2,3-Dichlorophenyl)-3,3-dimethylbutan-1-one |
898764-84-6 | 95+% | 1g |
¥4504.00 | 2024-04-26 | |
A2B Chem LLC | AD09865-1g |
2',3'-Dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 97% | 1g |
$581.00 | 2024-04-19 | |
Fluorochem | 203906-1g |
2',3'-dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 97% | 1g |
£483.00 | 2022-03-01 | |
A2B Chem LLC | AD09865-5g |
2',3'-Dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 97% | 5g |
$1989.00 | 2024-04-19 | |
A2B Chem LLC | AD09865-2g |
2',3'-Dichloro-3,3-dimethylbutyrophenone |
898764-84-6 | 97% | 2g |
$984.00 | 2024-04-19 |
2',3'-Dichloro-3,3-dimethylbutyrophenone 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
2',3'-Dichloro-3,3-dimethylbutyrophenoneに関する追加情報
Professional Introduction to 2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS No. 898764-84-6)
2',3'-Dichloro-3,3-dimethylbutyrophenone, identified by the chemical abstracts service number CAS No. 898764-84-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its dichlorinated and dimethylated butyrophenone backbone, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal chemistry.
The molecular structure of 2',3'-Dichloro-3,3-dimethylbutyrophenone consists of a butyrophenone core substituted with two chlorine atoms at the 2' and 3' positions, along with two methyl groups at the 3-position of the benzene ring. This specific arrangement imparts distinct reactivity and electronic characteristics, making it a versatile building block for the synthesis of more complex molecules. The presence of chlorine atoms enhances its utility in nucleophilic substitution reactions, while the dimethyl substitution stabilizes certain reactive intermediates, facilitating controlled chemical transformations.
In recent years, 2',3'-Dichloro-3,3-dimethylbutyrophenone has been explored as a key intermediate in the development of novel pharmaceutical agents. Its structural motif is reminiscent of certain bioactive compounds that exhibit pharmacological properties such as antipsychotic, anesthetic, and antiemetic effects. The dichlorobutyrophenone scaffold is particularly interesting because it can be further functionalized to introduce additional pharmacophores, thereby tailoring the compound’s biological activity to target specific therapeutic pathways.
One of the most compelling aspects of 2',3'-Dichloro-3,3-dimethylbutyrophenone is its role in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and phosphodiesterases are critical regulators of numerous cellular processes and are often implicated in diseases like cancer and inflammatory disorders. By designing derivatives of 2',3'-Dichloro-3,3-dimethylbutyrophenone that mimic or inhibit these enzymes, researchers aim to develop potent therapeutic agents with high selectivity and low toxicity. For instance, studies have shown that certain chlorinated butyrophenones can act as competitive inhibitors by binding to the active site of target enzymes, thereby modulating their activity.
The compound’s reactivity also makes it useful in materials science applications. Specifically, 2',3'-Dichloro-3,3-dimethylbutyrophenone can serve as a precursor for the synthesis of liquid crystals and organic semiconductors. These materials are integral to advanced display technologies, such as LCDs (liquid crystal displays) and OLEDs (organic light-emitting diodes), due to their ability to exhibit ordered phases while maintaining flexibility and tunable optical properties. The chlorine substituents facilitate cross-linking reactions, allowing for the formation of stable polymers with desirable mechanical and electronic characteristics.
Recent advancements in computational chemistry have further highlighted the potential of 2',3'-Dichloro-3,3-dimethylbutyrophenone as a scaffold for drug discovery. Molecular modeling studies have demonstrated that minor modifications to its structure can significantly alter its binding affinity to biological targets. For example, computational screening has identified derivatives that show enhanced potency against certain kinases by optimizing hydrogen bonding interactions or hydrophobic clustering effects within the binding pocket. Such insights are crucial for accelerating the drug development pipeline by guiding experimental synthesis efforts toward biologically relevant candidates.
The synthesis of 2',3'-Dichloro-3,3-dimethylbutyrophenone itself presents an interesting challenge due to its reactive nature. Traditional synthetic routes often involve multi-step sequences starting from commercially available precursors like benzaldehyde or acetophenone. Key steps typically include chlorination reactions followed by alkylation or Friedel-Crafts acylations to introduce the dimethyl groups at the desired positions. Modern synthetic methodologies employ transition metal catalysis to enhance reaction efficiency and selectivity, reducing unwanted side products and improving overall yields.
In conclusion,2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS No. 898764-84-6) is a multifaceted compound with broad applicability across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it a valuable tool for both academic research and industrial development. As our understanding of molecular interactions continues to evolve,2',3'-Dichloro-3,3-dimethylbutyrophenone is poised to play an increasingly important role in discovering new therapies and advanced materials that address contemporary scientific challenges.
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